molecular formula C11H20N4O2 B11739518 tert-butyl (3-amino-1-isopropyl-1H-pyrazol-4-yl)carbamate

tert-butyl (3-amino-1-isopropyl-1H-pyrazol-4-yl)carbamate

Cat. No.: B11739518
M. Wt: 240.30 g/mol
InChI Key: UJEGTRDOFHWNII-UHFFFAOYSA-N
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Description

tert-Butyl (3-amino-1-isopropyl-1H-pyrazol-4-yl)carbamate (CAS: 2171317-08-9) is a carbamate-protected pyrazole derivative with the molecular formula C₁₁H₂₀N₄O₂ and a molecular weight of 240.30 g/mol . Its structure features a pyrazole ring substituted with an isopropyl group at the 1-position, an amino group at the 3-position, and a tert-butyl carbamate group at the 4-position. This compound is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly in the development of kinase inhibitors and heterocyclic scaffolds .

Properties

Molecular Formula

C11H20N4O2

Molecular Weight

240.30 g/mol

IUPAC Name

tert-butyl N-(3-amino-1-propan-2-ylpyrazol-4-yl)carbamate

InChI

InChI=1S/C11H20N4O2/c1-7(2)15-6-8(9(12)14-15)13-10(16)17-11(3,4)5/h6-7H,1-5H3,(H2,12,14)(H,13,16)

InChI Key

UJEGTRDOFHWNII-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C(=N1)N)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3-amino-1-isopropyl-1H-pyrazol-4-yl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate pyrazole derivative. One common method involves the use of tert-butyl dicarbonate (Boc2O) as a protecting group for the amino group. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3-amino-1-isopropyl-1H-pyrazol-4-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions may involve reagents like alkyl halides and catalysts such as palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary amines.

Scientific Research Applications

Anticancer Activity

Tert-butyl (3-amino-1-isopropyl-1H-pyrazol-4-yl)carbamate has been investigated for its potential as an anticancer agent. Research indicates that it may act as an inhibitor of various kinases involved in cancer pathways, particularly targeting the epidermal growth factor receptor (EGFR). This receptor is crucial in many cancers, and mutations such as T790M are associated with resistance to conventional therapies.

Case Study :
A study demonstrated that derivatives of this compound exhibited significant inhibition of EGFR activity in vitro, leading to reduced proliferation of cancer cell lines resistant to standard treatments.

Anti-inflammatory Properties

The compound also shows promise in treating inflammatory conditions. It has been suggested that it may modulate immune responses by acting on toll-like receptors, which play a critical role in the innate immune system.

Case Study :
In a controlled experiment, this compound was found to significantly reduce levels of pro-inflammatory cytokines such as TNF-α in macrophages exposed to inflammatory stimuli, indicating its potential utility in managing autoimmune disorders.

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of this compound against oxidative stress and neurodegenerative diseases like Alzheimer's disease.

Case Study :
Research involving astrocytes showed that treatment with this compound led to a marked decrease in cell death and inflammatory markers when exposed to amyloid beta peptides, suggesting its potential role in neuroprotection.

Data Summary Table

Application Area Biological Activity Case Study Findings
AnticancerEGFR InhibitionReduced proliferation in resistant cancer cell lines
Anti-inflammatoryCytokine modulationDecreased TNF-α levels in macrophages
NeuroprotectionProtection against oxidative stressReduced cell death in astrocytes exposed to amyloid beta

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions that can be optimized for yield and purity. Variations of this compound can be synthesized to enhance specific biological activities or alter pharmacokinetic properties.

Mechanism of Action

The mechanism of action of tert-butyl (3-amino-1-isopropyl-1H-pyrazol-4-yl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Positional Isomer: tert-Butyl (4-amino-1-isopropyl-1H-pyrazol-3-yl)carbamate

The positional isomer tert-butyl (4-amino-1-isopropyl-1H-pyrazol-3-yl)carbamate (CAS: 2171316-99-5) shares the same molecular formula and weight as the target compound but differs in the substituent positions on the pyrazole ring (amino group at 4-position, carbamate at 3-position) . Key differences include:

  • Electronic Effects: The altered positions of the electron-donating amino group and electron-withdrawing carbamate may influence reactivity in subsequent derivatization reactions.
  • Synthetic Utility : Both isomers serve as intermediates, but regioselectivity in coupling reactions (e.g., Suzuki-Miyaura) may vary due to steric and electronic factors.
Property Target Compound Positional Isomer
CAS Number 2171317-08-9 2171316-99-5
Substituent Positions 3-amino, 4-carbamate 4-amino, 3-carbamate
Molecular Weight 240.30 g/mol 240.30 g/mol
Synthetic Applications Kinase inhibitor intermediates Similar, with potential regiochemical divergences

Pyrazolo[3,4-d]pyrimidine Derivatives

A structurally complex analog, tert-butyl(5-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)furan-2-yl)methylcarbamate (Example 75, ), features a fused pyrazolo-pyrimidine core with fluorinated aromatic substituents. Key distinctions include:

  • Molecular Weight : 615.7 g/mol (vs. 240.30 g/mol for the target compound), indicating enhanced complexity for biological targeting .
  • Synthetic Challenges : Requires multi-step synthesis involving Suzuki coupling and palladium catalysis, whereas the target compound is synthesized via straightforward carbamate protection .

Cyclohexyl and Bicyclic Carbamate Derivatives

Several tert-butyl carbamates with cyclohexyl or bicyclic backbones (–5) highlight structural diversity:

  • tert-Butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate (CAS: 1330069-67-4): Incorporates a hydroxylated cyclopentane ring, enhancing polarity and hydrogen-bonding capacity compared to the hydrophobic isopropyl-pyrazole system .
Compound Class Example CAS Key Features Applications
Pyrazole-carbamates 2171317-08-9 Planar heterocycle, moderate polarity Intermediate for heterocyclic drugs
Cyclohexyl-carbamates 1330069-67-4 Chiral centers, hydroxyl groups Peptidomimetics, chiral building blocks
Bicyclic-carbamates 1932203-04-7 Rigid scaffold, amine functionality Central nervous system (CNS) drug candidates

Methoxycyclohexyl Derivatives

tert-Butyl (((1S,4S)-1-((2-chloro-5-iodopyrimidin-4-yl)amino)-4-methoxycyclohexyl)methyl)carbamate () demonstrates:

  • Functional Group Diversity : A methoxy group and halogenated pyrimidine enhance solubility and cross-coupling reactivity compared to the target compound’s pyrazole .
  • Stereochemical Complexity : Diastereomers require chiral resolution, adding synthetic overhead absent in the achiral target compound .

Biological Activity

tert-butyl (3-amino-1-isopropyl-1H-pyrazol-4-yl)carbamate is a synthetic organic compound belonging to the pyrazole class, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by its unique structural features, including a tert-butyl group, an amino group, and a carbamate moiety, which contribute to its pharmacological properties.

1. Kinase Inhibition

Research indicates that this compound exhibits significant inhibitory activity against various kinases involved in cancer pathways. Notably, it targets the epidermal growth factor receptor (EGFR) and its mutations associated with resistance to conventional therapies. This inhibition could lead to reduced tumor growth and improved responses to treatment in patients with specific cancer types.

Table 1: Kinase Inhibition Profile

Kinase TargetInhibition ActivityReference
EGFRSignificant
CDK16Moderate
Other kinasesVariable

2. Anti-inflammatory Properties

This compound has also been studied for its potential anti-inflammatory effects. It may act on toll-like receptors , suggesting its utility in treating immune disorders and inflammatory conditions.

Case Study: Anti-inflammatory Effects
In vitro studies demonstrated that this compound reduced the production of pro-inflammatory cytokines in macrophages, indicating its potential application in managing chronic inflammatory diseases.

The mechanism of action for this compound involves the modulation of various signaling pathways associated with cell proliferation and survival. By inhibiting specific kinases, the compound disrupts downstream signaling cascades that promote tumorigenesis.

In Vitro Studies

Recent studies have shown that this compound exhibits potent activity in cell lines representing various cancer types. The compound demonstrated an EC50_{50} value ranging from 0.05 to 0.15 μM, indicating high potency against targeted kinases.

Table 2: In Vitro Activity Results

Cell LineEC50_{50} (μM)Observations
A549 (Lung Cancer)0.08Significant apoptosis observed
MDA-MB-231 (Breast Cancer)0.12Cell cycle arrest noted
HeLa (Cervical Cancer)0.10Reduced viability

In Vivo Studies

Preclinical models have also been employed to evaluate the therapeutic efficacy of this compound. Results indicate a reduction in tumor size and improved survival rates in treated groups compared to controls.

Q & A

Q. What are the standard synthetic routes for preparing tert-butyl (3-amino-1-isopropyl-1H-pyrazol-4-yl)carbamate?

Methodological Answer: The compound is typically synthesized via carbamate protection of the primary amine on the pyrazole ring. A common approach involves reacting 3-amino-1-isopropyl-1H-pyrazol-4-amine with di-tert-butyl dicarbonate (Boc₂O) in a biphasic solvent system (e.g., THF/water) under mild basic conditions (e.g., saturated aqueous NaHCO₃) . The reaction proceeds at room temperature overnight, followed by extraction with ethyl acetate and concentration to isolate the product. Yield optimization may require stoichiometric control of Boc₂O (1.1–1.2 equiv) and pH monitoring to avoid side reactions like overprotection or hydrolysis .

Q. How should this compound be purified and stored for laboratory use?

Methodological Answer: Purification is typically achieved via column chromatography (silica gel, eluting with gradients of ethyl acetate/hexanes) or recrystallization from ethanol/water mixtures. For storage, the compound should be kept in airtight containers under inert gas (N₂/Ar) at room temperature, protected from light and moisture to prevent Boc-group cleavage or degradation . Stability tests under accelerated conditions (40°C/75% RH for 1 week) can confirm shelf-life suitability .

Q. What analytical techniques are used to confirm its structural identity?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR (in CDCl₃ or DMSO-d₆) confirms the Boc-group (e.g., tert-butyl singlet at ~1.4 ppm in ¹H NMR) and pyrazole ring protons (aromatic signals at 6.5–8.0 ppm) .
  • Mass Spectrometry: High-resolution ESI-MS or MALDI-TOF verifies the molecular ion ([M+H]⁺ or [M+Na]⁺) with exact mass matching the theoretical molecular weight (C₁₁H₂₀N₄O₂: 240.16 g/mol).
  • FT-IR: Characteristic peaks for carbamate (C=O stretch at ~1700 cm⁻¹) and amine (N-H bend at ~1600 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate competing side reactions during synthesis?

Methodological Answer: Competing reactions (e.g., Boc-group hydrolysis or pyrazole ring alkylation) are minimized by:

  • Controlled pH: Maintaining a pH of 8–9 using NaHCO₃ to stabilize the amine nucleophile while avoiding excess base that promotes hydrolysis .
  • Temperature Modulation: Conducting reactions at 0–25°C to reduce thermal degradation. Microwave-assisted synthesis (70°C, 1–2 h) may accelerate coupling while maintaining selectivity in certain cases .
  • Solvent Selection: Polar aprotic solvents (e.g., THF) enhance Boc₂O solubility, while water facilitates bicarbonate buffering.

Q. What mechanistic insights exist for the carbamate protection of pyrazole amines?

Methodological Answer: The reaction proceeds via nucleophilic attack of the pyrazole amine on the electrophilic carbonyl of Boc₂O, forming a tetrahedral intermediate that collapses to release CO₂ and tert-butanol. Density functional theory (DFT) studies suggest that electron-donating groups (e.g., isopropyl on the pyrazole) enhance amine nucleophilicity, accelerating the reaction . Competing pathways, such as carbamate migration or N-Boc vs. O-Boc selectivity, are influenced by steric hindrance and solvent polarity .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) using SHELX software provides definitive bond lengths, angles, and torsion angles. For example:

  • The dihedral angle between the pyrazole and Boc-group planes reveals steric interactions with the isopropyl substituent.
  • Hydrogen-bonding networks (e.g., N-H···O=C interactions) stabilize the crystal lattice and inform solubility trends .
    Sample preparation requires slow evaporation from a nonpolar solvent (e.g., hexanes/ethyl acetate) to obtain diffraction-quality crystals.

Q. What strategies address discrepancies in spectroscopic data during characterization?

Methodological Answer:

  • Dynamic NMR: Resolves rotational barriers in the Boc group or pyrazole ring at variable temperatures.
  • 2D Techniques (HSQC, HMBC): Correlate ¹H-¹³C couplings to assign ambiguous peaks, particularly in crowded aromatic regions .
  • Isotopic Labeling: ¹⁵N-labeled analogs or deuterated solvents can clarify splitting patterns in complex spectra.

Q. How does the compound’s stability under acidic/basic conditions impact its utility in multi-step syntheses?

Methodological Answer: The Boc group is acid-labile (cleaved with TFA/HCl in dioxane) but stable under mild basic conditions. Stability studies (e.g., HPLC monitoring under pH 1–14) confirm its resilience in cross-coupling reactions (e.g., Suzuki-Miyaura) but vulnerability in strong acid-mediated deprotection steps. Alternative protecting groups (e.g., Fmoc) may be required for orthogonal strategies .

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